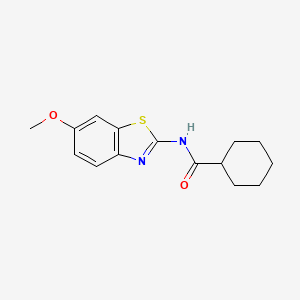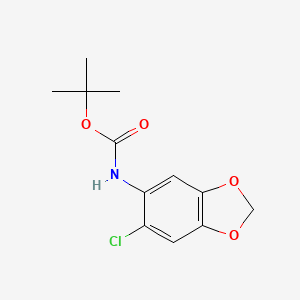
tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate is a chemical compound with the CAS Number: 1485008-99-8 . It has a molecular weight of 271.7 and is typically in an oil form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6H2,1-3H3,(H,14,15) . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is typically in an oil form . It has a molecular weight of 271.7 . The compound is stored at room temperature .Applications De Recherche Scientifique
Environmental Fate and Biodegradation
Synthetic phenolic antioxidants (SPAs), including compounds structurally related to tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate, have been studied for their environmental occurrence, fate, and toxicity. These SPAs have been detected in various matrices, including indoor dust, outdoor air particulates, and water bodies, raising concerns over their potential environmental and health impacts. Research suggests that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, and possibly carcinogenicity. The transformation products of these compounds may pose greater risks than the parent compounds themselves, emphasizing the need for future studies focused on novel SPAs with reduced toxicity and environmental persistence (Liu & Mabury, 2020).
Advances in Bioremediation Techniques
Significant progress has been made in understanding the biodegradation and bioremediation of methyl tert-butyl ether (MTBE), a compound with similarities in use and chemical structure to tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate. Research has demonstrated MTBE's biotransformation and mineralization under aerobic conditions, with increasing evidence of its biodegradation under anaerobic conditions as well. These findings support the development of biological methods for the remediation of MTBE, which could be applicable to related compounds (Fiorenza & Rifai, 2003).
Environmental Behavior and Fate
The environmental behavior and fate of methyl tert-butyl ether provide insights into the potential behavior of tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate in aquatic environments. MTBE's high solubility in water and low natural biodegradation potential in the subsurface environment highlight the challenges associated with its remediation. This underscores the importance of understanding the environmental fate of similar compounds to inform mitigation and remediation strategies (Squillace et al., 1997).
Health and Safety Considerations
The reassessment of the cancer potency of methyl tert-butyl ether, considering modes of action for MTBE and its metabolites, provides a framework for evaluating the health risks associated with exposure to tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate and similar compounds. This research suggests that if such compounds are carcinogenic, they are likely among the weakest of chemical carcinogens, highlighting the need for a nuanced understanding of their health impacts based on mode of action analyses (Bogen & Heilman, 2015).
Propriétés
IUPAC Name |
tert-butyl N-(6-chloro-1,3-benzodioxol-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(15)14-8-5-10-9(4-7(8)13)16-6-17-10/h4-5H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGDJVMCZLLCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(6-chloro-1,3-dioxaindan-5-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

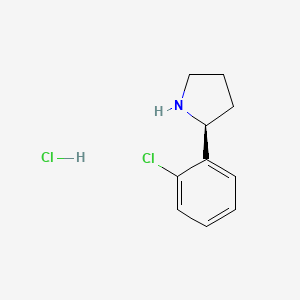
![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2881621.png)
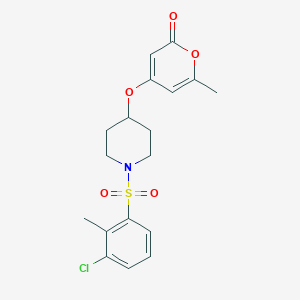
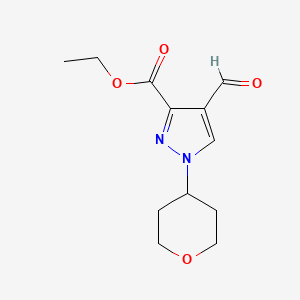

![2-fluoro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2881626.png)
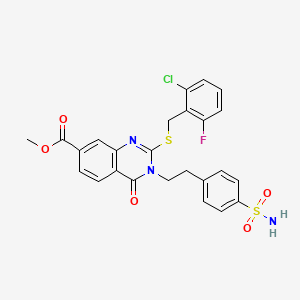

![Ethyl 4-[[2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2881633.png)
![6-(Benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-amine](/img/structure/B2881635.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2881637.png)
